4-N-benzyl-2-N-cyclohexyl-6-methoxy-1,3,5-triazine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-N-benzyl-2-N-cyclohexyl-6-methoxy-1,3,5-triazine-2,4-diamine is a synthetic organic compound belonging to the triazine family. Triazines are heterocyclic compounds containing a ring structure composed of three carbon atoms and three nitrogen atoms. This particular compound is characterized by the presence of benzyl, cyclohexyl, and methoxy groups attached to the triazine core, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-N-benzyl-2-N-cyclohexyl-6-methoxy-1,3,5-triazine-2,4-diamine typically involves the following steps:
Formation of the Triazine Core: The triazine core can be synthesized through the reaction of cyanuric chloride with appropriate amines. For instance, cyanuric chloride can react with benzylamine and cyclohexylamine in the presence of a base such as sodium carbonate to form the desired triazine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial processes may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-N-benzyl-2-N-cyclohexyl-6-methoxy-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The benzyl and cyclohexyl groups can undergo oxidation and reduction reactions, respectively, leading to the formation of corresponding alcohols or ketones.
Hydrolysis: The triazine ring can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in anhydrous solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.
Major Products Formed
Substitution: Formation of substituted triazine derivatives.
Oxidation: Formation of benzyl alcohol or cyclohexanone.
Reduction: Formation of benzylamine or cyclohexanol.
Hydrolysis: Formation of amines and carboxylic acids.
Scientific Research Applications
4-N-benzyl-2-N-cyclohexyl-6-methoxy-1,3,5-triazine-2,4-diamine has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-N-benzyl-2-N-cyclohexyl-6-methoxy-1,3,5-triazine-2,4-diamine depends on its specific application. For instance:
Enzyme Inhibition: The compound may bind to the active site of an enzyme, blocking substrate access and inhibiting enzymatic activity.
Antimicrobial Activity: It may disrupt microbial cell membranes or interfere with essential metabolic pathways, leading to cell death.
Anticancer Activity: The compound may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways.
Comparison with Similar Compounds
4-N-benzyl-2-N-cyclohexyl-6-methoxy-1,3,5-triazine-2,4-diamine can be compared with other triazine derivatives, such as:
2,4,6-Trichloro-1,3,5-triazine: Known for its use in the synthesis of reactive dyes and as a cross-linking agent in polymers.
2,4-Diamino-6-chloro-1,3,5-triazine: Used as an intermediate in the synthesis of herbicides and pharmaceuticals.
2,4,6-Triamino-1,3,5-triazine:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other triazine derivatives.
Properties
IUPAC Name |
4-N-benzyl-2-N-cyclohexyl-6-methoxy-1,3,5-triazine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O/c1-23-17-21-15(18-12-13-8-4-2-5-9-13)20-16(22-17)19-14-10-6-3-7-11-14/h2,4-5,8-9,14H,3,6-7,10-12H2,1H3,(H2,18,19,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVDUMGFVUFPELF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)NC2CCCCC2)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.